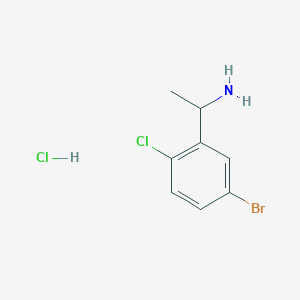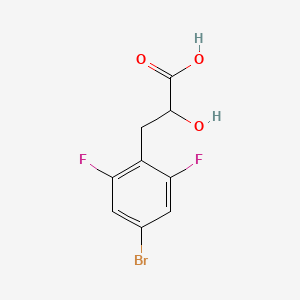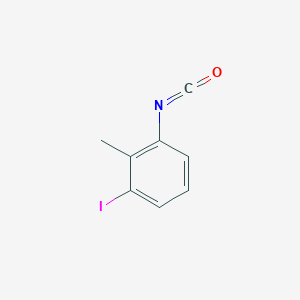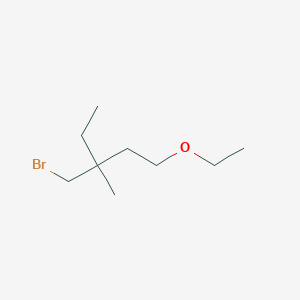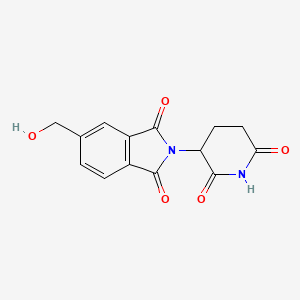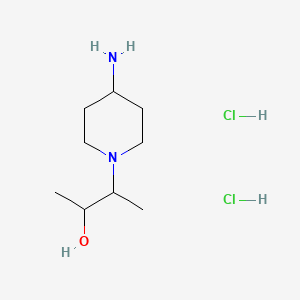
3-(4-Aminopiperidin-1-yl)butan-2-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl and a molecular weight of 245.2 g/mol . It is a high-purity compound (minimum 95%) commonly used in pharmaceutical testing and research . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an alcohol functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with butan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The compound is then purified using techniques such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and amines. These products have diverse applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a building block in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is unique due to its specific structure, which combines a piperidine ring with an alcohol functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H22Cl2N2O |
|---|---|
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
3-(4-aminopiperidin-1-yl)butan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-7(8(2)12)11-5-3-9(10)4-6-11;;/h7-9,12H,3-6,10H2,1-2H3;2*1H |
Clave InChI |
SUEUUNQLHAJDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)O)N1CCC(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


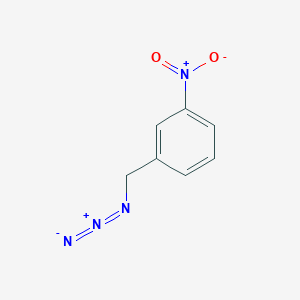
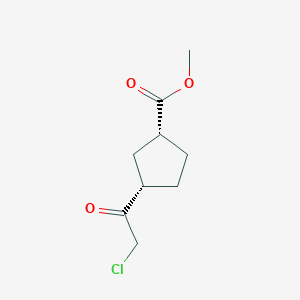
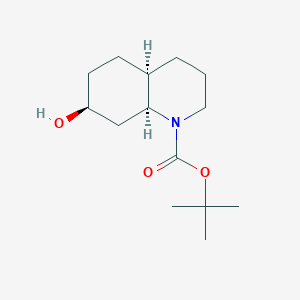
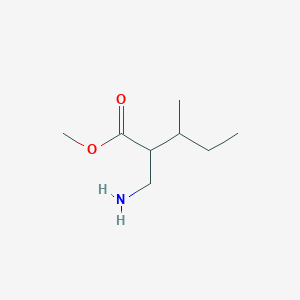
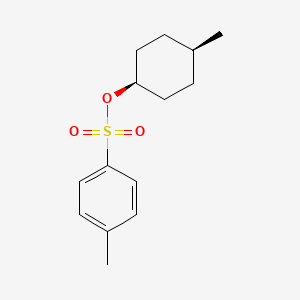
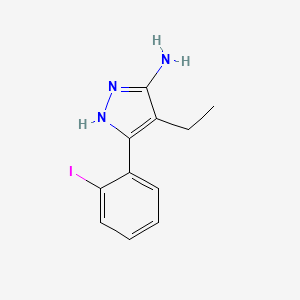

![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
